
Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester is a complex organic compound with the molecular formula C18H20ClNO4S . This compound is known for its unique structure, which includes a furan ring, a chloro-substituted phenoxy group, and a thioxomethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrophenol with 2-methyl-3-furancarboxaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with thioacetic acid to introduce the thioxomethyl group. Finally, the esterification with tert-butyl alcohol yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are employed.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino-substituted phenoxy compounds.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and thioxomethyl group play crucial roles in its binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, methyl ester
- Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, ethyl ester
- Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, propyl ester
Uniqueness
The uniqueness of acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester lies in its tert-butyl ester group, which imparts distinct steric and electronic properties. This makes it more resistant to hydrolysis and enhances its stability compared to other similar compounds .
Properties
CAS No. |
178870-47-8 |
|---|---|
Molecular Formula |
C18H20ClNO4S |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
tert-butyl 2-[2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]phenoxy]acetate |
InChI |
InChI=1S/C18H20ClNO4S/c1-11-13(7-8-22-11)17(25)20-12-5-6-14(19)15(9-12)23-10-16(21)24-18(2,3)4/h5-9H,10H2,1-4H3,(H,20,25) |
InChI Key |
MXWANWXCDBGYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


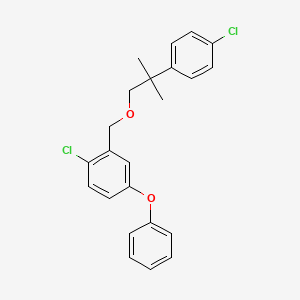


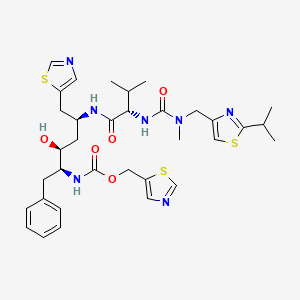
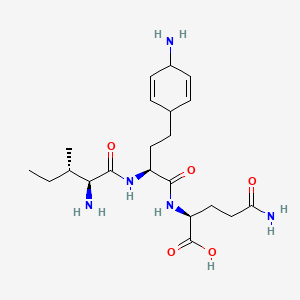
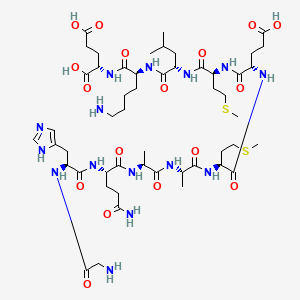

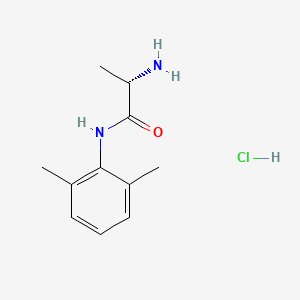


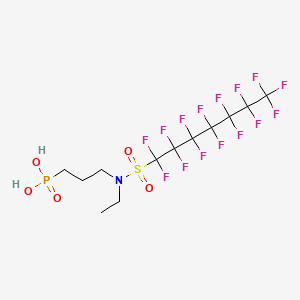
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)


